![molecular formula C25H32N2O4 B13433405 O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid) is a derivative of repaglinide, a well-known antidiabetic drug used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound is part of the meglitinide class of medications, which function by stimulating insulin release from the pancreatic β-cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethylrepaglinide involves multiple steps, starting from the parent compound, repaglinide. The primary synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 3-hydroxyphenylacetic acid.
Formylation: This is followed by formylation to introduce the formyl group.
Oxidation: The formylated compound undergoes oxidation to form the corresponding aldehyde.
Etherification: The aldehyde is then subjected to etherification.
Selective Hydrolysis: Finally, selective hydrolysis yields O-Desethylrepaglinide.
Industrial Production Methods
Industrial production of O-Desethylrepaglinide typically involves optimizing the reaction conditions such as temperature, solvent, and substrate ratios to maximize yield and purity. The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
O-Desethylrepaglinide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
O-Desethylrepaglinide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the degradation products of repaglinide.
Biology: In biological research, it helps in understanding the metabolic pathways and the pharmacokinetics of repaglinide.
Medicine: It is studied for its potential therapeutic effects and safety profile in managing type 2 diabetes.
Mechanism of Action
The mechanism of action of O-Desethylrepaglinide involves the stimulation of insulin release from the pancreatic β-cells. This is achieved by binding to the ATP-sensitive potassium channels on the β-cell membrane, leading to depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .
Comparison with Similar Compounds
Similar Compounds
Repaglinide: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Nateglinide: Another meglitinide with a faster onset and shorter duration of action compared to repaglinide.
Mitiglinide: Similar to nateglinide, it has a rapid onset and is used for postprandial glucose control.
Uniqueness
O-Desethylrepaglinide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other meglitinides. These differences can influence its efficacy, safety, and suitability for different patient populations .
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-hydroxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-17(2)14-21(19-8-4-5-9-22(19)27-12-6-3-7-13-27)26-24(29)16-18-10-11-20(25(30)31)23(28)15-18/h4-5,8-11,15,17,21,28H,3,6-7,12-14,16H2,1-2H3,(H,26,29)(H,30,31)/t21-/m0/s1 |
InChI Key |
FTKOIWGNBGHHGC-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



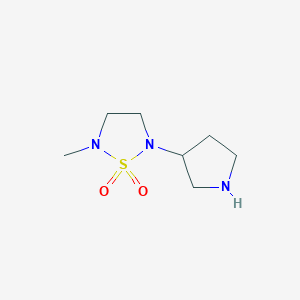
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

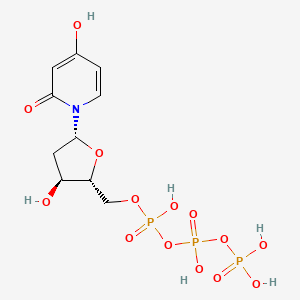
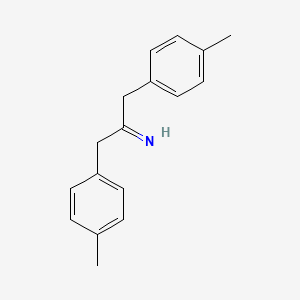
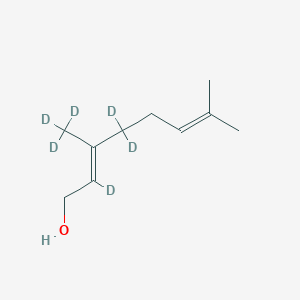

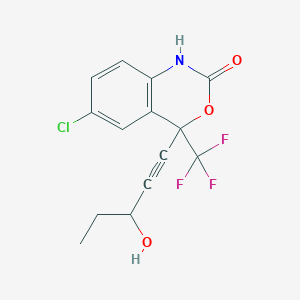

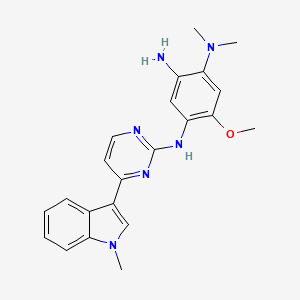


![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
